(Z)-8-(pyridin-2-ylmethyl)-2-(pyridin-3-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one
Description
The compound (Z)-8-(pyridin-2-ylmethyl)-2-(pyridin-3-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one is a benzofuro-oxazinone derivative featuring a fused benzofuran-oxazinone core. Key structural attributes include:
- Substituents: A pyridin-2-ylmethyl group at position 8 and a pyridin-3-ylmethylene moiety at position 2.
- Stereochemistry: The (Z)-configuration at the exocyclic double bond (C2 position) imposes spatial constraints that influence molecular interactions.
Properties
IUPAC Name |
(2Z)-8-(pyridin-2-ylmethyl)-2-(pyridin-3-ylmethylidene)-7,9-dihydrofuro[2,3-f][1,3]benzoxazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O3/c26-21-17-6-7-19-18(13-25(14-27-19)12-16-5-1-2-9-24-16)22(17)28-20(21)10-15-4-3-8-23-11-15/h1-11H,12-14H2/b20-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFQGBJAKBCZVRY-JMIUGGIZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC3=C2OC(=CC4=CN=CC=C4)C3=O)OCN1CC5=CC=CC=N5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2=C(C=CC3=C2O/C(=C\C4=CN=CC=C4)/C3=O)OCN1CC5=CC=CC=N5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-8-(pyridin-2-ylmethyl)-2-(pyridin-3-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one, with CAS number 929857-29-4, is a complex organic compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 371.4 g/mol. Its structure features a benzofuroxazine core integrated with pyridine moieties, which may contribute to its biological activity.
| Property | Value |
|---|---|
| CAS Number | 929857-29-4 |
| Molecular Formula | C22H17N3O3 |
| Molecular Weight | 371.4 g/mol |
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, hybrid compounds containing similar structural motifs have shown promising results against various cancer cell lines, including pancreatic cancer cells. The mechanism often involves the inhibition of cell proliferation and induction of apoptosis through various pathways.
Anti-inflammatory Effects
The compound's potential anti-inflammatory activity has been evaluated through in vitro assays measuring the inhibition of protein denaturation—a common indicator of anti-inflammatory effects. For example, related compounds have demonstrated substantial inhibition percentages compared to standard anti-inflammatory drugs like diclofenac sodium.
| Compound | % Inhibition (Protein Denaturation) |
|---|---|
| Diclofenac Sodium | 90.13 ± 1.45 |
| Compound A (similar structure) | 93.53 ± 1.37 |
| Compound B (similar structure) | 68.77 ± 1.89 |
The proposed mechanism of action for this compound involves interaction with specific biological targets such as enzymes and receptors. This interaction can lead to alterations in cellular signaling pathways that mediate inflammation and cancer progression.
Case Studies
Several case studies have documented the biological activity of related compounds:
- Anticancer Study : A study on a series of benzofuroxazine derivatives showed that modifications in the pyridine substituents significantly enhanced their cytotoxicity against human cancer cell lines.
- Anti-inflammatory Research : In a comparative study assessing the anti-inflammatory properties of various hybrids, one compound containing a similar benzofuroxazine structure exhibited superior inhibition of cyclooxygenase enzymes compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs).
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Structural Analogues in the Benzofuro-Oxazinone Family
Compound 1 : (Z)-8-(4-fluorophenethyl)-2-(pyridin-4-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one ()
- Substituents :
- 4-Fluorophenethyl group at position 8 (vs. pyridin-2-ylmethyl in the target compound).
- Pyridin-4-ylmethylene group at position 2 (vs. pyridin-3-ylmethylene).
- The pyridin-4-ylmethylene group alters electronic distribution due to the nitrogen’s position, which may affect binding to aromatic π-systems in biological targets .
Compound 2 : (Z)-2-(3-methoxybenzylidene)-8-(pyridin-3-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one ()
- Substituents :
- 3-Methoxybenzylidene at position 2 (vs. pyridin-3-ylmethylene in the target compound).
- Pyridin-3-ylmethyl at position 8 (same as the target compound).
- Key Differences: The methoxy group in the benzylidene moiety introduces electron-donating effects, which could stabilize charge-transfer interactions. Replacement of pyridin-3-ylmethylene with a non-nitrogenous benzylidene group may reduce affinity for metal ions or polar binding pockets .
Functional and Physicochemical Comparisons
Table 1: Comparative Analysis of Key Features
Comparison with Non-Benzofuro-Oxazinone Analogues
Compound 3 : Diethyl 3-benzyl-8-cyano-7-(4-nitrophenyl)-2-oxo-1,2,3,7-tetrahydroimidazo[1,2-a]-pyridine-5,6-dicarboxylate ()
- Structural Differences: Imidazo-pyridine core (vs. benzofuro-oxazinone). Nitrophenyl and cyano groups introduce strong electron-withdrawing effects.
- Functional Insights: Melting point: 215–217°C (higher than typical benzofuro-oxazinones, suggesting stronger intermolecular forces). Spectroscopic data (e.g., ¹H NMR shifts) indicate distinct electronic environments due to the nitro and cyano groups .
Compound 4 : Methylofuran and MFR-a ()
- Relevance: Furano-containing cofactors (e.g., MFR-a) highlight the biological importance of fused oxygen-nitrogen heterocycles. The target compound’s benzofuro-oxazinone core may mimic these structures, enabling interactions with enzymes that process furan derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
